5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infectious pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their biological potential . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Scientific Research Applications
Novel Synthesis Pathways
One of the notable applications of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is in the synthesis of pyrrolo[2,1-a]isoquinolines. The reaction with activated alkynes affords stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, which further react to give substituted dihydropyrrolo[2,1-a]isoquinolines in good yields (Voskressensky et al., 2010). This demonstrates its potential in generating complex molecular structures from relatively simpler ones, which is a crucial aspect of medicinal chemistry and drug synthesis.
Drug Discovery and Prodrug Systems
Another significant application is in the development of bioreductively activated prodrug systems. For instance, the biomimetic reduction of this compound derivatives has been explored for the targeted release of pharmacologically active compounds to hypoxic tissues, showing potential for development as a general prodrug system (Parveen et al., 1999). This approach could enhance the specificity and efficacy of therapeutic agents, especially in cancer treatment where hypoxic conditions are prevalent within tumors.
Organic Synthesis and Catalysis
In the realm of catalysis, this compound serves as a precursor in the synthesis of complex molecules. For example, its derivatives have been used in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, employing Bronsted acidic ionic liquids as catalysts (Kefayati et al., 2012). This illustrates the compound's contribution to enhancing the efficiency and yield of organic reactions, which is fundamental for the production of various pharmaceuticals and chemicals.
Corrosion Inhibition
Research has also explored the application of this compound derivatives as corrosion inhibitors. Specifically, derivatives have been synthesized and characterized for their effectiveness in inhibiting acid corrosion of mild steel, which is essential for protecting industrial infrastructure (Rbaa et al., 2020). This application extends the compound's utility beyond pharmaceuticals into materials science, demonstrating its multifaceted relevance in scientific research.
Mechanism of Action
Target of Action
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be fully identified.
Mode of Action
It is known that thiq derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiq derivatives are known to exert diverse biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. The impact of these properties on the compound’s bioavailability is also unknown. More research is needed to understand the pharmacokinetics of this compound .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Action Environment
It is known that the synthesis of thiq derivatives involves reactions that can be influenced by environmental conditions
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs) can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiqs have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline is not well defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKHWEFDYAMWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241807 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176414-91-7 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1176414-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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